2-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide
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Overview
Description
2-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide typically involves the Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF (dimethylformamide) without the need for catalysts . The reaction proceeds smoothly to give the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
2-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with various biological targets.
Medicine: It has potential therapeutic applications due to its ability to interact with specific enzymes and receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Dorsomorphin: Another pyrazolo[1,5-a]pyrimidine compound known for its biological activity.
Tyrosine Kinase Inhibitors: Compounds that share a similar scaffold and are used in cancer treatment.
Uniqueness
What sets 2-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide apart is its specific substitution pattern, which can result in unique interactions with biological targets. This makes it a valuable compound for drug discovery and development.
Properties
CAS No. |
87949-26-6 |
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Molecular Formula |
C19H15N5O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-methyl-7-oxo-1-phenyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H15N5O2/c1-13-11-17-21-12-15(18(25)22-16-9-5-6-10-20-16)19(26)24(17)23(13)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,22,25) |
InChI Key |
XKZYUWMZUTYTOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(C(=O)N2N1C3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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